Phe-gly

Catalog No.
S3723094
CAS No.
75969-59-4
M.F
C11H14N2O3
M. Wt
222.24 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phe-gly

CAS Number

75969-59-4

Product Name

Phe-gly

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]acetic acid

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)

InChI Key

GLUBLISJVJFHQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N

The exact mass of the compound Phenylalanylglycine is 222.10044231 g/mol and the complexity rating of the compound is 250. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['126855', '89183', '163390', '118489', '89182']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phe-Gly, or phenylglycine, is an amino acid compound formed from the combination of L-phenylalanine and glycine. It is classified as a dipeptide due to its structure, which consists of two amino acids linked by a peptide bond. The molecular formula for Phe-Gly is C9H11N3O3C_9H_{11}N_3O_3, and it plays a significant role in various biological processes as a metabolite. The compound is known for its involvement in protein synthesis and as a precursor for other biologically active compounds.

Typical of amino acids and peptides, including:

  • Hydrolysis: Under acidic or basic conditions, Phe-Gly can be hydrolyzed into its constituent amino acids, L-phenylalanine and glycine.
  • Condensation Reactions: Phe-Gly can react with other amino acids to form longer peptides through peptide bond formation.
  • Deamination: The removal of an amine group from Phe-Gly can lead to the formation of phenylpyruvic acid, which is significant in metabolic pathways.

These reactions highlight the versatility of Phe-Gly in biochemical processes.

Phe-Gly exhibits various biological activities:

  • Metabolite Role: It functions as a metabolite involved in the synthesis of proteins and other bioactive molecules .
  • Neurotransmitter Precursor: Phenylalanine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, suggesting that Phe-Gly may influence neurotransmitter levels in the brain.
  • Antioxidant Properties: Some studies indicate that peptides containing phenylalanine may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Phe-Gly can be synthesized through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. It allows for high purity and yield.
  • Solution Phase Synthesis: In this method, amino acids are dissolved in a solvent, and coupling reagents are used to promote peptide bond formation.
  • Enzymatic Synthesis: Enzymes such as proteases can catalyze the formation of Phe-Gly from its constituent amino acids under mild conditions.

Each synthesis method has its advantages depending on the desired application and scale.

Phe-Gly has several applications across various fields:

  • Pharmaceuticals: It is used in drug formulation due to its role in protein synthesis and potential health benefits.
  • Nutraceuticals: As an amino acid compound, Phe-Gly is included in dietary supplements aimed at improving cognitive function and physical performance.
  • Research: In biochemistry and molecular biology, Phe-Gly serves as a model compound for studying peptide interactions and enzymatic processes.

Research on Phe-Gly interactions has revealed:

  • Protein Binding: Phe-Gly can interact with various proteins, influencing their structure and function. This property is crucial for understanding enzyme-substrate relationships.
  • Receptor Interactions: Studies have shown that peptides containing phenylalanine can bind to specific receptors, potentially affecting signaling pathways related to mood and cognition.
  • Antioxidant Mechanisms: Investigations into the antioxidant properties of Phe-Gly suggest that it may interact with reactive oxygen species, mitigating oxidative damage in cells.

These interaction studies underscore the importance of Phe-Gly in biological systems.

Phe-Gly shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
GlycineC2H5NO2C_2H_5NO_2Simplest amino acid; pivotal in protein synthesis.
L-PhenylalanineC9H11N1O2C_9H_{11}N_1O_2Precursor to neurotransmitters; essential amino acid.
GlycylphenylalanineC9H10N2O3C_9H_{10}N_2O_3Dipeptide form; exhibits different biological activity.
PhenylglycineC8H9NO2C_8H_{9}NO_2Contains only phenylalanine; used in pharmaceutical applications.

Phe-Gly's uniqueness lies in its specific combination of phenylalanine and glycine, which imparts distinct biochemical properties not found in simpler or more complex peptides. Its role as both a metabolite and a precursor for neurotransmitters sets it apart from similar compounds.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

222.10044231 g/mol

Monoisotopic Mass

222.10044231 g/mol

Heavy Atom Count

16

Dates

Last modified: 07-27-2023

Explore Compound Types